1,2-Dilauroyl-sn-glycero-3-phosphocholine

Catalog No.
S571814
CAS No.
18194-25-7
M.F
C32H64NO8P
M. Wt
621.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dilauroyl-sn-glycero-3-phosphocholine

CAS Number

18194-25-7

Product Name

1,2-Dilauroyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C32H64NO8P

Molecular Weight

621.8 g/mol

InChI

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1

InChI Key

IJFVSSZAOYLHEE-SSEXGKCCSA-N

SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

Synonyms

1,2-dilauroyl-sn-glycero-3-phosphocholine, 1,2-dilauroylphosphatidylcholine, 1,2-dilauroylphosphatidylcholine, (+-)-isomer, 1,2-dilauroylphosphatidylcholine, (R)-isomer, 1,2-DLPC, dilauroyl lecithin, dilauroylphosphatidylcholine, dilaurylphosphatidylcholine

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

1,2-Dilauroyl-sn-glycero-3-phosphocholine, also known as 1,2-didodecanoyl-sn-glycero-3-phosphocholine, is a specific type of phospholipid molecule. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining membrane structure and function [].

Applications in Membrane Research

Due to its unique properties, 1,2-DLPC finds various applications in membrane research:

  • Formation of Model Membranes: 1,2-DLPC, with its medium-chain lauric acid tails, forms thinner membranes compared to phospholipids containing longer fatty acid chains []. This property makes it valuable for studying membrane-associated processes like protein-lipid interactions and membrane curvature effects.
  • Liposome and Micelle Formation: 1,2-DLPC can self-assemble into liposomes and micelles, which are spherical structures mimicking aspects of cell membranes []. These structures serve as valuable tools for drug delivery, membrane protein research, and membrane fusion studies.

Other Research Applications

Beyond membrane research, 1,2-DLPC finds applications in other areas:

  • Liver X Receptor (LXR) Activation: Studies suggest that 1,2-DLPC can act as an agonist for the Liver X Receptor (LXR), a nuclear receptor involved in cholesterol and lipid metabolism. This makes it a potential tool for investigating LXR-mediated pathways and developing therapies related to cholesterol regulation.
  • Antimicrobial Studies: Research suggests that 1,2-DLPC might possess antimicrobial properties against certain bacterial strains. This opens avenues for exploring its potential as a novel antimicrobial agent.

DLPC is a type of phospholipid, a class of molecules that form the main structural component of cell membranes []. It is synthesized artificially in labs []. DLPC plays a vital role in scientific research, particularly in the study of membranes. Due to its medium-chain fatty acid structure, it allows researchers to create model membranes with specific properties for investigating various cellular processes [].


Molecular Structure Analysis

DLPC has a complex structure consisting of three main parts:

  • Glycerol Backbone: A sn-glycerol molecule forms the central core, with a specific stereochemistry (sn-configuration) where the phosphate group attaches to the third carbon [].
  • Fatty Acids: Two lauric acid (12 carbon chain) molecules are esterified to the first (sn-1) and second (sn-2) carbon positions of the glycerol backbone []. These fatty acid chains are hydrophobic (water-fearing).
  • Phosphate Group: A phosphate group linked to the third carbon (sn-3) of glycerol via a phosphodiester bond. This group is hydrophilic (water-loving) and has a positively charged choline headgroup attached, creating the zwitterionic nature of the molecule (having both positive and negative charges) [].

The key feature of DLPC's structure is the combination of hydrophobic and hydrophilic regions. The fatty acid chains create a hydrophobic tail, while the phosphate group with the choline headgroup forms a hydrophilic head. This amphipathic nature allows DLPC molecules to self-assemble in aqueous environments, forming bilayer structures that mimic the structure of cell membranes []. The medium-chain length of lauric acid in DLPC allows for the formation of thinner membranes compared to phospholipids with longer fatty acid chains [].


Chemical Reactions Analysis

Synthesis

DLPC is typically synthesized in labs using various methods, often involving acylation reactions where lauroyl chloride or lauric acid is reacted with sn-glycerol-3-phosphate []. However, the specific details of the synthesis may vary depending on the desired purity and yield.

Decomposition

Phospholipids like DLPC can undergo hydrolysis, where the ester bonds in the molecule are broken down by water in the presence of enzymes (phospholipases) or under acidic/basic conditions. This hydrolysis reaction yields glycerol, fatty acids, and phosphoric acid.

Other Relevant Reactions


Physical And Chemical Properties Analysis

  • Melting Point: Around 55°C (data varies depending on the source) [].
  • Boiling Point: Decomposes before boiling due to its organic nature.
  • Solubility: Poorly soluble in water due to the hydrophobic fatty acid tails. Soluble in organic solvents like chloroform and methanol [].
  • Stability: Relatively stable under neutral conditions. Can hydrolyze under acidic or basic conditions or enzymatic action.

DLPC's primary function in scientific research is not to have a specific biological effect but to serve as a building block for artificial membranes. These membranes are used to mimic various aspects of natural cell membranes for studying membrane proteins, membrane transport processes, and other cellular functions []. The ability of DLPC to form thinner membranes due to its medium-chain fatty acids allows researchers to investigate specific properties not readily achievable with natural membranes [].

XLogP3

9.1

Appearance

Unit:100 mgSolvent:nonePurity:98+%Physical solid

UNII

31NE1DVE91

Other CAS

18194-25-7

Wikipedia

1,2-dilauroyl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Modify: 2023-08-15
1. H. Lin et al. “The Grapefruit Juice Effect Is Not Limited to Cytochrome P450 (P450) 3A4: Evidence for Bergamottin-Dependent Inactivation, Heme Destruction, and Covalent Binding to Protein in P450s 2B6 and 3A5” JPET, Vol. 313 pp. 154-164, 2005 2. M. Billah and J. Anthes “The regulation and cellular functions of phosphatidylcholine hydrolysis” Biochemistry Journal, Vol. 269 pp. 281-291, 19903. J. Exton “Signaling through Phosphatidylcholine Breakdown” The Journal of Biological Chemistry, Vol. 265(1) pp. 1-4, 19904. Z. Li and D. Vance “Phosphatidylcholine and choline homeostasis” Journal of Lipid Research, Vol. 49 pp. 1187-1194, 2008

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